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Compound of Interest

Compound Name: ST-1006

Cat. No.: B15140489 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biological activity and

mechanism of action of ST-1006, a potent and selective agonist for the histamine H4 receptor

(H4R). It consolidates key research findings, presents quantitative data in a structured format,

details relevant experimental protocols, and visualizes the underlying molecular pathways and

experimental workflows.

Core Mechanism of Action
ST-1006 is a synthetic, small-molecule compound belonging to the aminopyrimidine class.[1]

Its primary biological function is to act as a potent agonist at the histamine H4 receptor (H4R).

[2] The H4R is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαi/o

subunit.[3] Upon activation by an agonist like ST-1006, the Gαi/o subunit inhibits the enzyme

adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate

(cAMP) levels.[3] This signaling cascade is central to the diverse cellular responses mediated

by H4R activation. The receptor is predominantly expressed on cells of hematopoietic origin,

including eosinophils, basophils, mast cells, dendritic cells, and Natural Killer (NK) cells,

implicating it in the regulation of immune and inflammatory responses.[3][4]
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Caption: Canonical signaling pathway of the H4 Receptor activated by ST-1006.

Quantitative Biological Activity
The potency and activity of ST-1006 have been quantified across various in vitro and in vivo

experimental systems.

Table 1: Receptor Binding Affinity

Parameter Species/System Value Reference

| pKi | Not Specified | 7.94 |[2] |

Table 2: In Vitro Functional Activity | Assay | Cell Type / System | Concentration | Observed

Effect | Reference | | :--- | :--- | :--- | :--- |[2] | | Basophil Migration | Human Basophils | 10 µM |

Potent induction of migration |[2] | | Basophil Activation | Human Basophils | 0-100 µM |

Suppression of FcεRI-mediated activation (reduced CD63 & CD203c) |[2] | | C3aR mRNA

Expression | Human M2 Macrophages | 10 µM | 57% down-regulation after 24h |[5] | | IL-12p70

Secretion | Human Monocytes | 10 nM - 10 µM | Inhibition of IL-12p70 secretion |[6] | | NK Cell

Chemotaxis | Natural Killer Cells | Not Specified | Induction of chemotaxis |[4] | | IL-18Rα mRNA

Expression | Eosinophils (AD Patients) | 10 µM | Significant upregulation after 24h |[7] |

Table 3: In Vivo Functional Activity
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Model Animal Model Dose / Route
Observed
Effect

Reference

Acute Pruritus CD-1 Mice
10-100 nmol /
i.d.

Significant
induction of
scratching
behavior

[8][9]

Croton Oil-

Induced Pruritus
CD-1 Mice 30 mg/kg / s.c.

Significant

inhibition of ear

pruritus

[1]

Neuropathic Pain
Mice (Spared

Nerve Injury)
Not Specified

Counteracted

mechanical

allodynia

[10]

| Allergic Inflammation | BALB/c Mice | Topical | Enhanced ear swelling and NK cell

accumulation |[4] |

Key Biological Functions and Experimental
Evidence
ST-1006 has a complex, context-dependent role in pruritus. Intradermal injection of ST-1006
directly induces significant scratching behavior in mice, confirming the role of H4R activation in

peripheral itch signaling.[8][9] This effect is associated with increased neuronal activity in

specific brain regions, notably the medial habenula.[8] Paradoxically, when administered

systemically in a model of croton oil-induced dermatitis, ST-1006 exhibits an antipruritic effect,

suggesting a more complex, modulatory role in chronic inflammatory itch conditions.[1]
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Caption: Workflow for an acute histaminergic itch model using ST-1006.

ST-1006 exerts significant immunomodulatory functions through its action on various immune

cells.

Basophils: It is a potent inducer of basophil migration but can also suppress FcεRI-mediated

basophil activation.[2]
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Eosinophils: In eosinophils from atopic dermatitis patients, ST-1006 upregulates the

expression of the IL-18 receptor, suggesting a role in modulating inflammatory cytokine

responses.[7]

Macrophages: On M2 macrophages, ST-1006 stimulation down-regulates the expression of

the C3a anaphylatoxin receptor (C3aR), which can diminish the cellular response to C3a and

potentially temper inflammation.[5]

Monocytes: ST-1006 inhibits the secretion of the pro-inflammatory cytokine IL-12p70 from

human monocytes.[6]

Natural Killer (NK) Cells: The compound induces NK cell chemotaxis and, in an in vivo model

of allergic dermatitis, enhances the accumulation of NK cells at the site of inflammation.[4]

Despite these varied effects, ST-1006 was found to be ineffective at reducing croton oil-induced

ear edema, an acute inflammation model, indicating its anti-inflammatory actions are specific

and not universal.[1]

In a spared nerve injury model of neuropathic pain, ST-1006 administration demonstrated a

significant analgesic effect by counteracting mechanical allodynia.[10] This anti-neuropathic

activity is linked to the modulation of mitogen-activated protein kinase (MAPK) signaling

pathways. Following nerve injury, there is an over-phosphorylation of ERK, JNK, and p38

MAPKs in the dorsal root ganglia (DRG). ST-1006 treatment prevents the phosphorylation of all

three MAPKs within the DRG, identifying this as a primary site for its analgesic action.[10]
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Caption: ST-1006 modulation of MAPK signaling in neuropathic pain.

Detailed Experimental Protocols
This protocol is adapted from methodologies used to assess the pruritic effects of ST-1006.[8]

Animals: Male CD-1 or c-fos-EGFP transgenic mice are used.

Habituation: Mice are habituated to individual experimental cages for at least 3 days prior to

the experiment to minimize stress.

Hair Removal: One day before the experiment, hair is removed from the rostral back or neck

area using a depilatory cream. The cream is applied for 30-60 seconds and then gently

wiped off with water-soaked towels.
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Reagent Preparation: ST-1006 is dissolved in dimethyl sulfoxide (DMSO) to a stock

concentration (e.g., 10 mg/mL) and then further diluted in sterile Phosphate-Buffered Saline

(PBS) to the final desired concentration (e.g., 100 nmol/50 µL).[8] The vehicle control

consists of the same final concentration of DMSO in PBS.

Injection: Mice are briefly restrained, and a 50 µL volume of the ST-1006 solution or vehicle

is injected intradermally (i.d.) into the prepared hair-free area.

Behavioral Recording: Immediately following injection, mice are returned to their cages and

video-monitored for 30 to 60 minutes.

Data Analysis: The videos are reviewed by a blinded observer to count the number of

scratching bouts directed towards the injection site. A scratching bout is defined as one or

more rapid movements of the hind limb towards the target area, ending when the limb is

returned to the floor or used for another activity (e.g., grooming). Data are typically analyzed

using non-parametric statistical tests like the Kruskal-Wallis test followed by Dunn's post hoc

test.[8]

This protocol is based on studies investigating the effect of ST-1006 on macrophage gene

expression.[5]

Cell Culture: Human M2 macrophages are differentiated from peripheral blood mononuclear

cells (PBMCs) as per standard laboratory protocols.

Stimulation: Fully differentiated M2 macrophages are seeded in appropriate culture plates.

The cells are treated with ST-1006 at a final concentration of 10 µM or left untreated (control)

for a specified time course (e.g., 6, 16, or 24 hours).

RNA Isolation: At the end of the incubation period, total RNA is extracted from the

macrophages using a commercial RNA isolation kit according to the manufacturer's

instructions. RNA quality and quantity are assessed via spectrophotometry.

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated

RNA using a reverse transcription kit.

Quantitative PCR (qPCR): The relative mRNA expression of target genes (e.g., C3aR) and a

housekeeping gene (e.g., GAPDH) is quantified using qPCR with gene-specific primers and
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a fluorescent dye like SYBR Green.

Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt)

method, normalizing the expression of the target gene to the housekeeping gene. Statistical

significance between treated and untreated groups is determined using appropriate tests,

such as a Wilcoxon signed-rank test.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15140489#st-1006-biological-activity-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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